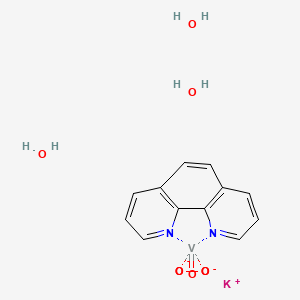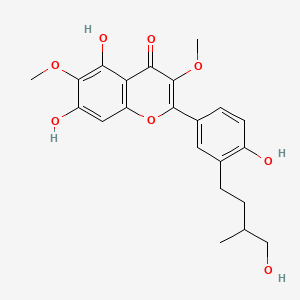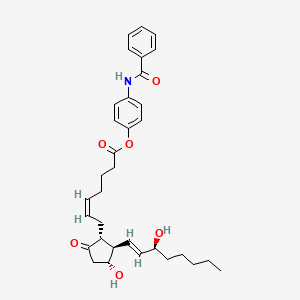
Prostaglandin E2 p-benzamidophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin E2 p-benzamidophenyl ester is a prostanoid . It is a crystalline derivative of Prostaglandin E2 (PGE2), which is one of the primary COX products of arachidonic acid and one of the most widely investigated prostaglandins . Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .
Synthesis Analysis
The synthesis of Prostaglandin E2 involves stereoselective Wittig and Horner-Wadsworth-Emmons reactions that install the head and the tail moieties of the PGE2 skeleton. The synthesis is completed using Mitsunobu azidation and peptide coupling as the key steps .
Molecular Structure Analysis
The molecular formula of Prostaglandin E2 p-benzamidophenyl ester is C33H41NO6 . The IUPAC name is (4-benzamidophenyl) (Z)-7- [(1R,2R,3R)-3-hydroxy-2- [(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Prostaglandin E2 p-benzamidophenyl ester include Wittig and Horner-Wadsworth-Emmons reactions, Mitsunobu azidation, and peptide coupling .
Physical And Chemical Properties Analysis
Prostaglandin E2 p-benzamidophenyl ester is a crystalline solid . It has a molecular weight of 547.7 g/mol . Its solubility varies with the solvent: it is soluble in DMF (65 mg/ml), DMSO (28 mg/ml), and Ethanol (6 mg/ml), but less soluble in PBS pH 7.2 (<125 µg/ml) .
科学的研究の応用
Inflammation
Prostaglandin E2 p-benzamidophenyl ester is widely investigated for its role in inflammation. It is one of the primary COX products of arachidonic acid and its activity influences inflammation .
Fertility and Parturition
This compound has been studied for its effects on fertility and parturition. It plays a significant role in these biological processes .
Gastric Mucosal Integrity
Prostaglandin E2 p-benzamidophenyl ester is known to influence gastric mucosal integrity. It is used in research to understand the mechanisms of gastric protection and the pathogenesis of gastric ulcers .
Immune Modulation
The compound is also involved in immune modulation. It is used in research to understand how the immune system responds to various stimuli and how these responses can be modulated .
Lipid Biochemistry
As a lipid, Prostaglandin E2 p-benzamidophenyl ester is used in lipid biochemistry research. It helps in understanding the roles of lipids in various biological processes .
Cyclooxygenase Pathway
This compound is one of the primary products of the cyclooxygenase pathway of arachidonic acid metabolism. It is used in research to understand this pathway and its role in various physiological and pathological processes .
作用機序
The effects of Prostaglandin E2 p-benzamidophenyl ester are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4 . Affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue . PGE2 has been shown to stimulate interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and induces remodeling of the cervical extracellular matrix, and to induce functional progesterone withdrawal .
Safety and Hazards
将来の方向性
Prostaglandins, including Prostaglandin E2 p-benzamidophenyl ester, have been widely investigated for their roles in inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . Future research may focus on the potential role of prostaglandins produced by helminth parasites in the regulation of host–pathogen interactions, and how prostaglandins may regulate the inverse relationship between helminth infection and allergy . There may also be opportunities to develop new therapeutic options for humans experiencing Type 2 inflammatory disorders that have a significant prostaglandin‐driven component including allergic rhinitis and asthma .
特性
IUPAC Name |
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4-,22-19+/t26-,28+,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKOSADNQUKMKP-QFPSZITRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57790-53-1 |
Source


|
| Record name | 4-(Benzoylamino)phenyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57790-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



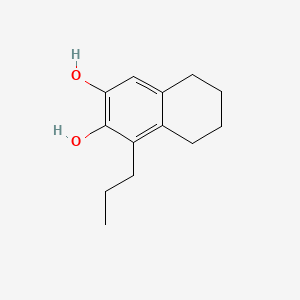
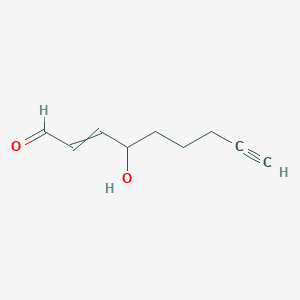
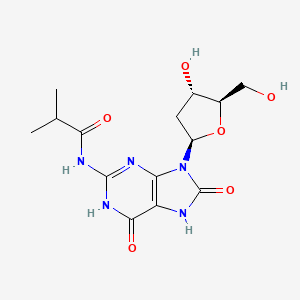
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)
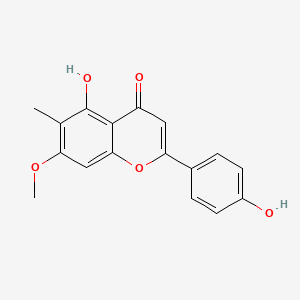
![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
